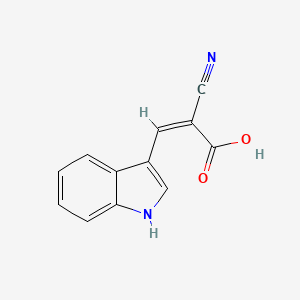

2-Cyano-3-(1H-indol-3-yl)acrylic acid

Vue d'ensemble

Description

2-Cyano-3-(1H-indol-3-yl)acrylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Méthodes De Préparation

The synthesis of 2-Cyano-3-(1H-indol-3-yl)acrylic acid typically involves the reaction of indole derivatives with cyanoacetic acid under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2-Cyano-3-(1H-indol-3-yl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially anti-cancer agents. Its indole structure contributes to its biological activity, making it a valuable target for drug development.

Case Study: Anticancer Activity

Recent studies have demonstrated that 2-Cyano-3-(1H-indol-3-yl)acrylic acid exhibits cytotoxic effects on cancer cell lines. For instance, it was found to have IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin.

Biochemical Research

In biochemical studies, this compound has been utilized to investigate enzyme inhibition and receptor interactions. It plays a role in understanding metabolic pathways and identifying potential therapeutic targets.

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials with improved performance characteristics.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules more efficiently than traditional methods. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions .

Analytical Chemistry

In analytical chemistry, this compound is employed in developing methods for detecting and quantifying indole derivatives. This application is essential for quality control in pharmaceutical manufacturing and research laboratories.

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-Cyano-3-(1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-competitive inhibitor of bi-directional pyruvate transport across plasma membranes in various organisms . This inhibition affects cellular respiration and energy production, leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-Cyano-3-(1H-indol-3-yl)acrylic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

The uniqueness of this compound lies in its cyano group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Activité Biologique

2-Cyano-3-(1H-indol-3-yl)acrylic acid is a significant compound within the realm of medicinal chemistry, known for its diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of the Compound

This compound, with a molecular formula of CHNO and a molecular weight of approximately 212.20 g/mol, belongs to the class of indole derivatives. These derivatives are notable for their roles in both natural products and synthetic drugs due to their extensive biological activities.

Target and Mode of Action

The primary target of this compound is the mitochondrial pyruvate carrier (MPC). By inhibiting this carrier, the compound disrupts the normal flow of pyruvate into mitochondria, which can lead to significant metabolic changes within cells.

Biochemical Pathways

The inhibition of MPC by this compound has been shown to increase glucose uptake in human monocytes and enhance glycolysis in various cancer cell lines. This mechanism suggests that the compound may play a role in altering cellular metabolism, particularly in conditions where energy production is critical.

Anti-inflammatory Properties

Recent studies highlight the anti-inflammatory potential of this compound. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo experiments using models of paw edema demonstrated that doses as low as 25 mg/kg significantly inhibited inflammation, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity. For instance, one study reported IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .

Table 1: Summary of Biological Activities

The compound interacts with various enzymes and proteins, influencing their functions significantly. Its structural features allow it to act as a potent inhibitor of enzymes involved in metabolic pathways, thus affecting cellular respiration and energy production processes .

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its entry into mitochondria where it exerts its primary effects on cellular respiration.

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXPFUXVCVZRLI-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.